Differentiation by Substitution Pattern and Regioselectivity vs. Isomers
1-Bromo-3-chloro-2-nitrobenzene (CAS 59772-48-4) possesses a 1,2,3-substitution pattern, placing the nitro group between a bromine and a chlorine atom [1]. This is in direct contrast to its common isomer, 1-bromo-2-chloro-3-nitrobenzene (CAS 3970-37-4), which has a 1,2,3-pattern but with different functional group placement [2]. This structural difference is not trivial; the distinct relative positions of the halogens to the strong electron-withdrawing nitro group create different electronic environments, which are known to dramatically alter reactivity and regioselectivity in nucleophilic aromatic substitution and cross-coupling reactions [3][4].
| Evidence Dimension | Substitution Pattern / Regioisomerism |
|---|---|
| Target Compound Data | 1,2,3-substitution pattern with Br at C1, NO₂ at C2, Cl at C3 |
| Comparator Or Baseline | 1-bromo-2-chloro-3-nitrobenzene (CAS 3970-37-4) with Cl at C2, NO₂ at C3, Br at C1 |
| Quantified Difference | Unique spatial arrangement; functional groups are adjacent in a different order |
| Conditions | Structural analysis (2D/3D structure) |
Why This Matters
This difference is foundational for orthogonal synthesis strategies, as it dictates the sequence in which functional groups can be selectively modified, a capability not replicable by the isomer.
- [1] American Elements, Product Information for CAS 59772-48-4, 1-Bromo-3-Chloro-2-Nitrobenzene. View Source
- [2] PubChem CID 22736053, 1-Bromo-2-chloro-3-nitrobenzene. View Source
- [3] Brewin, A.; Turner, E. E. 'XLVI.—The comparative reactivities of some chloro-, bromo-, and iodo-nitrobenzenes', J. Chem. Soc., 1928, 332-334. View Source
- [4] Compton, R. G.; Dryfe, R. A. W.; Eklund, J. C.; Page, S. D.; Hirst, J.; Nei, L.; Fleet, G. W. J.; Hsia, K. Y.; Bethell, D.; Martingale, L. J. 'Photoelectrochemical reduction of meta-halonitrobenzenes and related species', J. Chem. Soc., Perkin Trans. 2, 1995, 1673-1677. View Source
